molecular formula C10H10N4O2 B1306686 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid CAS No. 842972-18-3

4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid

Cat. No.: B1306686
CAS No.: 842972-18-3
M. Wt: 218.21 g/mol
InChI Key: RILICUBDGHCYEE-UHFFFAOYSA-N
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Description

4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid is a heterocyclic organic compound that features a tetrazole ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid typically involves the formation of the tetrazole ring followed by its attachment to the benzoic acid structure. One common method involves the cyclization of an appropriate nitrile compound with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with a benzoic acid derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the tetrazole ring or the benzoic acid moiety.

    Substitution: The compound can participate in substitution reactions, particularly at the benzoic acid ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and other electrophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Methyl-tetrazol-1-yl)-phenyl-acetic acid
  • 4-(5-Methyl-tetrazol-1-yl)-phenyl-propionic acid

Uniqueness

4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid is unique due to the specific positioning of the tetrazole ring and the benzoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

4-[(5-methyltetrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-7-11-12-13-14(7)6-8-2-4-9(5-3-8)10(15)16/h2-5H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILICUBDGHCYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390216
Record name 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842972-18-3
Record name 4-(5-Methyl-tetrazol-1-ylmethyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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